molecular formula C27H26N2O3S B14921414 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

Cat. No.: B14921414
M. Wt: 458.6 g/mol
InChI Key: LXJJASRGEPERHA-UHFFFAOYSA-N
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Description

1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core, a thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one can be achieved through a multi-step process involving the following key steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable diketone.

    Introduction of the thiophene ring: This step involves the functionalization of the dibenzo[b,e][1,4]diazepine core with a thiophene moiety, which can be achieved through a palladium-catalyzed cross-coupling reaction.

    Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.

    Hydroxylation and propanone addition: The final steps involve the hydroxylation of the intermediate compound followed by the addition of a propanone group to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-hydroxy-3-methoxyphenyl)butan-1-one: This compound shares the methoxyphenyl group but lacks the dibenzo[b,e][1,4]diazepine core and thiophene ring.

    1-(4-hydroxy-3-methoxyphenyl)methanediol: Similar in having the methoxyphenyl group but differs significantly in overall structure.

Uniqueness

1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one is unique due to its combination of structural features, including the dibenzo[b,e][1,4]diazepine core, thiophene ring, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H26N2O3S

Molecular Weight

458.6 g/mol

IUPAC Name

9-(4-methoxyphenyl)-5-propanoyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O3S/c1-3-25(31)29-22-8-5-4-7-20(22)28-21-15-18(17-10-12-19(32-2)13-11-17)16-23(30)26(21)27(29)24-9-6-14-33-24/h4-14,18,27-28H,3,15-16H2,1-2H3

InChI Key

LXJJASRGEPERHA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=CS5

Origin of Product

United States

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